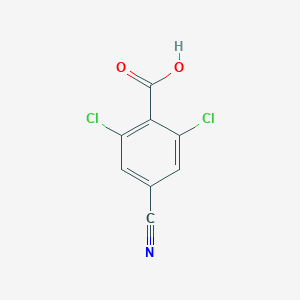

2,6-Dichloro-4-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABGVNSIHQKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302626 | |

| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258298-05-3 | |

| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258298-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a carboxylic acid group flanked by two chlorine atoms and a para-cyano group, imparts distinct reactivity and makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and chemical reactivity. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted due to a lack of published experimental values. For comparative purposes, data for the related compounds 4-cyanobenzoic acid and 2,6-dichlorobenzoic acid are also included where available.

| Property | This compound | 4-Cyanobenzoic acid | 2,6-Dichlorobenzoic acid |

| CAS Number | 1258298-05-3[1] | 619-65-8[2][3] | 50-30-6[4] |

| Molecular Formula | C₈H₃Cl₂NO₂[1] | C₈H₅NO₂[3] | C₇H₄Cl₂O₂[4] |

| Molecular Weight | 216.02 g/mol [1] | 147.13 g/mol [2] | 191.01 g/mol [5] |

| Appearance | Light brown solid[6] | White to yellowish solid powder[7] | Needles (from ethanol) or white solid[5] |

| Melting Point | Not available | 219-221 °C (decomposes)[2] | 144 °C (291 °F)[5] |

| Boiling Point | Not available | Not available | Sublimes[5] |

| Density | 1.62 g/cm³ (Predicted) | 1.38 g/cm³[7] | Not available |

| XlogP | 2.4 (Predicted)[8] | 1.6[9] | 2.0[5] |

| Solubility | Not available | Soluble in methanol.[7] Water solubility increases at higher pH.[7] | 1 to 10 mg/mL at 20 °C[5] |

Spectral Data

Detailed experimental spectral data for this compound are not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral characteristics are summarized below.

¹H NMR Spectroscopy

A published experimental ¹H NMR spectrum for this compound is available.

| Chemical Shift (δ) | Multiplicity | Integration | Solvent | Reference |

| 8.23 ppm | Singlet | 2H | DMSO-d₆ | [6] |

¹³C NMR Spectroscopy (Predicted)

No experimental ¹³C NMR data for this compound has been found. The predicted chemical shifts are based on the analysis of similar structures.[10][11][12][13]

| Carbon Atom | Predicted Chemical Shift (δ) |

| Carboxylic Acid (C=O) | ~165-170 ppm |

| Aromatic C-Cl | ~135-140 ppm |

| Aromatic C-CN | ~115-120 ppm |

| Aromatic C-H | ~130-135 ppm |

| Aromatic C-COOH | ~130-135 ppm |

| Cyano (-C≡N) | ~115-120 ppm |

Infrared (IR) Spectroscopy (Predicted)

Key predicted IR absorption bands for this compound are listed below, based on characteristic functional group frequencies.[14][15][16][17][18]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C≡N (Nitrile) | 2240-2220 |

| C=O (Carboxylic acid) | 1725-1700 |

| C=C (Aromatic) | 1600-1450 |

| C-Cl | 800-600 |

Mass Spectrometry (Predicted)

The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 215 and 217 in an approximate 9:6:1 ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).[19][20][21][22][23] Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and potentially the cyano group (-CN).[21]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester.[6]

Reaction:

Methyl 2,6-dichloro-4-cyanobenzoate → this compound

Materials:

-

Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)

-

Pyridine (5 mL)

-

Anhydrous lithium iodide (1000 mg, 8 mmol)

-

2N Hydrochloric acid

-

Water

Procedure:

-

Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a round-bottom flask.

-

Add anhydrous lithium iodide to the suspension.

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

After cooling, concentrate the mixture under reduced pressure to remove the pyridine.

-

Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.

-

Filter the precipitated solid.

-

Wash the solid with water.

-

Dry the solid to obtain this compound.

Yield: 380 mg (86%) of a light brown solid.[6]

Chemical Reactivity

This compound is a versatile building block due to the presence of three reactive functional groups: the carboxylic acid, the cyano group, and the chlorinated aromatic ring.[1]

-

Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations such as esterification, amidation, and conversion to the acid chloride. These reactions provide a handle for attaching the molecule to various scaffolds.

-

Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, forming a dicarboxylic acid derivative of dichlorobenzene.[1] It can also be reduced to an amine or participate in cycloaddition reactions.

-

Chlorinated Aromatic Ring: The two chlorine atoms are ortho to the carboxylic acid group, which creates a unique steric and electronic environment.[1] While the chlorine atoms are generally unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the carboxylic acid and cyano groups, they can potentially be displaced under harsh conditions or with specific catalysts.[1] Halogen exchange reactions are also a possibility for further functionalization.[1]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Potential reaction pathways for this compound.

Biological Activity

There is limited direct information on the biological activity of this compound itself. However, research on the structurally related compound, 2,6-dichloro-1,4-benzoquinone, has shown significant toxicity towards the cyanobacterium Microcystis aeruginosa.[1][24] This compound was found to inhibit cell growth, reduce photosynthetic pigment content, and induce oxidative stress.[24] These findings suggest that chlorinated benzonitrile derivatives may possess notable bioactivity, warranting further investigation into the toxicological and pharmacological profile of this compound.

Conclusion

This compound is a chemical entity with considerable promise for synthetic applications. While a comprehensive experimental characterization of its physical and spectral properties is not yet complete, the available data, along with information from related compounds, provides a solid foundation for its use in research and development. The presence of multiple reactive sites offers a wide range of possibilities for chemical modification, making it a valuable tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its chemical reactivity and biological profile.

References

- 1. This compound | 1258298-05-3 | Benchchem [benchchem.com]

- 2. 4-Cyanobenzoic acid 99 619-65-8 [sigmaaldrich.com]

- 3. Benzoic acid, 4-cyano- [webbook.nist.gov]

- 4. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 5. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1258298-05-3 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 9. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. uni-saarland.de [uni-saarland.de]

- 20. Benzoic acid, 4-cyano- [webbook.nist.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloro-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,6-dichloro-4-cyanobenzoic acid, a halogenated aromatic carboxylic acid of interest in various chemical and pharmaceutical research areas. This document collates available data on its structural, physical, and chemical characteristics, alongside experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, agrochemical development, and materials science.

Introduction

This compound (CAS No. 1258298-05-3) is a substituted benzoic acid derivative featuring two chlorine atoms ortho to the carboxylic acid group and a nitrile group in the para position.[1] This unique substitution pattern imparts specific steric and electronic properties that make it a versatile building block in organic synthesis.[1] Its applications are noted in the agrochemical sector as a key component for potent pesticides.[1] This guide aims to consolidate the known physicochemical data and relevant experimental methodologies for this compound.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are limited, theoretical predictions offer valuable insights.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 216.02 g/mol | [1] |

| CAS Number | 1258298-05-3 | [1][4] |

| Appearance | Light brown solid | [4] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| pKa (predicted) | ~2.8 (for COOH) | |

| Aqueous Solubility (predicted) | logS ≈ -3.2 | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.23 (s, 2H) | [4] |

| ¹³C NMR | No experimental data available | |

| FT-IR | No experimental data available | |

| Mass Spectrometry | No experimental data available |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A reported synthesis protocol involves the hydrolysis of its methyl ester.[4]

Procedure:

-

Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).

-

Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.

-

Heat the reaction mixture at reflux with stirring for 1 hour.

-

Concentrate the mixture under reduced pressure to remove the pyridine.

-

Cool the residue in an ice bath and acidify to a pH of 2-3 using 2N hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry to yield this compound (380 mg, 86% yield) as a light brown solid.[4]

References

2,6-Dichloro-4-cyanobenzoic acid molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] The unique arrangement of a carboxylic acid group, a cyano group, and two chlorine atoms on the benzene ring imparts specific steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, including those with significant biological activity.[1] This compound and its precursors are particularly relevant in the agrochemical sector, serving as key intermediates in the development of potent pesticides.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and a potential mode of action in a biological context.

Molecular Structure and IUPAC Name

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, two chlorine atoms at positions 2 and 6, and a cyano group at position 4.

IUPAC Name: this compound

Molecular Formula: C₈H₃Cl₂NO₂[2]

InChI Key: RABGVNSIHQKYAS-UHFFFAOYSA-N[1]

Canonical SMILES: C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N[2]

(Image of the molecular structure of this compound)

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, predicted values and experimental data for structurally related compounds provide valuable insights. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 216.02 g/mol | [1][3][4] |

| CAS Number | 1258298-05-3 | [1][5][6] |

| Predicted XlogP | 2.4 | [2] |

| Melting Point | No experimental data found. For comparison, the melting point of 4-cyanobenzoic acid is 219-221 °C[7], and 2,6-dichlorobenzoic acid is 144 °C. | |

| Solubility | No experimental data found. By analogy to 4-cyanobenzoic acid, it is expected to be soluble in polar organic solvents like methanol and have limited solubility in water, which increases at higher pH.[7][8] | |

| pKa | No experimental data found. The presence of two electron-withdrawing chlorine atoms is expected to make it a stronger acid than benzoic acid (pKa ~4.2). |

Experimental Protocols

Synthesis of this compound

A direct method for the preparation of this compound is through the hydrolysis of its methyl ester.[1]

Reaction: Methyl 2,6-dichloro-4-cyanobenzoate → this compound

Procedure:

-

Suspend Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).[5]

-

Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.[5]

-

Heat the reaction mixture to reflux and stir for 1 hour.[5]

-

After cooling, concentrate the mixture under reduced pressure to remove the pyridine.[5]

-

Cool the residue in an ice bath and acidify to a pH of 2-3 using 2N hydrochloric acid.[5]

-

Filter the precipitated solid, wash with water, and dry to yield this compound.[5]

-

The reported yield for this procedure is 86% (380 mg) of a light brown solid.[5]

Analytical Methods

While specific analytical methods for this compound are not detailed in the available literature, general methods for the analysis of related aromatic acids and nitriles are applicable.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of aromatic carboxylic acids.[9]

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary.

-

Derivatization: Reaction with a suitable agent like diazomethane or trimethylsilyldiazomethane.

-

Column: A non-polar or medium-polarity capillary column.

-

Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for structural confirmation.[9]

Potential Biological Activity and Signaling Pathway

Cyanobenzoic acid derivatives have been investigated for their herbicidal properties.[10][11] The mode of action for the related compound, 3-cyanobenzoic acid, in maize has been studied and provides a model for the potential biological effects of this compound.[3] The proposed mechanism involves the disruption of photosynthesis and induction of oxidative stress.[3][10]

Caption: Proposed herbicidal mode of action for this compound.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the agrochemical industry. Its distinct substitution pattern provides a scaffold for the development of novel bioactive molecules. Further research into its physicochemical properties and biological activities is warranted to fully elucidate its potential in various fields of chemical and biological research.

References

- 1. This compound | 1258298-05-3 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H3Cl2NO2 | CID 17855060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1258298-05-3 [chemicalbook.com]

- 6. CAS # 1258298-05-3, this compound - chemBlink [ww.chemblink.com]

- 7. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to 2,6-Dichloro-4-cyanobenzoic Acid (CAS Number: 1258298-05-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and applications of this compound. The information is compiled from various sources to support research and development activities.

This compound is a halogenated aromatic carboxylic acid.[1] Its structure, characterized by a cyanobenzoic acid core with two chlorine substituents, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1258298-05-3 | [1][2][3][4][5] |

| Molecular Formula | C8H3Cl2NO2 | [3] |

| Molecular Weight | 216.02 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | 4-Cyano-2,6-dichlorobenzoic acid, 4-Carboxy-3,5-dichlorobenzonitrile | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 337.6±42.0 °C (Predicted) | [2] |

| Density | 1.62 g/cm³ | [3][5] |

| pKa | 0.86±0.25 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2][4] |

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements:

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[6][7]

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.

Experimental Protocol: Synthesis of this compound

This protocol is based on the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate.[2]

Materials:

-

Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)

-

Pyridine (5 mL)

-

Anhydrous lithium iodide (1000 mg, 8 mmol)

-

2N Hydrochloric acid

-

Water (for washing)

-

Ice bath

Procedure:

-

Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a suitable reaction flask.

-

Add anhydrous lithium iodide to the suspension.

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

After 1 hour, concentrate the mixture under reduced pressure to remove the pyridine.

-

Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.

-

Filter the precipitated solid.

-

Wash the solid with water.

-

Dry the solid to afford this compound.

Expected Yield: 380 mg (86%) as a light brown solid.[2]

Characterization:

-

¹H NMR (400 MHz, DMSO-d6): δ 8.23 (s, 2H).[2]

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a key intermediate in the synthesis of inhibitors targeting the KRAS G12C mutation, a significant driver in several cancers, including non-small cell lung cancer.[1] The KRAS protein is a GTPase that acts as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.[1] The G12C mutation locks KRAS in an active, signal-transmitting state, leading to uncontrolled cell division.[1][2]

KRAS G12C Signaling Pathway

The activation of KRAS is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1] Ligand binding to an RTK leads to its activation and the recruitment of adaptor proteins and guanine nucleotide exchange factors (GEFs), like SOS1, which facilitate the loading of GTP onto KRAS, thereby activating it.[1]

Once activated, KRAS G12C constitutively activates downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote tumorigenesis.[2]

-

MAPK/ERK Pathway: Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.

-

PI3K/AKT Pathway: KRAS can also activate phosphoinositide 3-kinase (PI3K), leading to the production of PIP3. This second messenger recruits and activates AKT (also known as Protein Kinase B), which then phosphorylates a variety of substrates to promote cell survival and growth.

Caption: Simplified KRAS G12C signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1258298-05-3 | Benchchem [benchchem.com]

- 4. This compound | 1258298-05-3 [chemicalbook.com]

- 5. CAS # 1258298-05-3, this compound - chemBlink [ww.chemblink.com]

- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SDS of this compound, Safety Data Sheets, CAS 1258298-05-3 - chemBlink [ww.chemblink.com]

Potential Research Areas for 2,6-Dichloro-4-cyanobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with a unique substitution pattern that presents a versatile scaffold for chemical exploration. The presence of ortho-dichloro substituents creates a distinct steric and electronic environment, influencing its reactivity and the potential biological activity of its derivatives. This document outlines promising research avenues for this compound, focusing on its potential in medicinal chemistry, agrochemicals, and as a tool for chemical biology. Key areas of investigation include its derivatization into novel bioactive agents, its application as a rigid scaffold for kinase inhibitors, and the exploration of its potential antimicrobial and herbicidal activities. This guide provides a foundation for further research by summarizing known data, proposing novel research directions, and offering detailed experimental protocols.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 216.02 g/mol . Its chemical structure is characterized by a benzoic acid core with two chlorine atoms at positions 2 and 6, and a nitrile group at position 4.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |

| Molecular Weight | 216.02 g/mol | [1] |

| CAS Number | 1258298-05-3 | [1] |

| Appearance | Light brown solid | [2] |

Synthesis

A known synthetic route to this compound involves the hydrolysis of its methyl ester precursor.

Experimental Protocol: Synthesis of this compound

-

Materials: Methyl 2,6-dichloro-4-cyanobenzoate, pyridine, anhydrous lithium iodide, 2N hydrochloric acid, water.

-

Procedure:

-

Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).

-

Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

Concentrate the mixture under reduced pressure to remove the pyridine.

-

Cool the residue in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry to yield this compound.

-

-

Expected Yield: Approximately 86% (380 mg).[2]

-

Characterization: The product can be characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (s, 2H).[2]

Potential Research Areas

The unique structural features of this compound make it a compelling starting point for several research endeavors.

Medicinal Chemistry: Anticancer Drug Discovery

The benzamide moiety is a well-established pharmacophore in anticancer drug discovery, with several N-substituted benzamides acting as histone deacetylase (HDAC) inhibitors.[2][3] The 2,6-dichloro substitution pattern can be exploited to confer conformational restriction and enhance binding to target proteins.

Proposed Research:

-

Synthesis of Novel Benzamide Derivatives: The carboxylic acid group can be readily converted to an amide via coupling with a diverse range of amines. This allows for the creation of a library of novel N-substituted 2,6-dichloro-4-cyanobenzamides.

-

Antiproliferative Screening: The synthesized compounds can be screened for their anticancer activity against a panel of human cancer cell lines (e.g., MCF-7, A549, K562) using the MTT assay.[3][4]

-

Structure-Activity Relationship (SAR) Studies: By systematically varying the substituent on the amide nitrogen, SAR studies can be conducted to identify key structural features required for potent anticancer activity.

Experimental Protocol: Synthesis of N-Aryl-2,6-dichloro-4-cyanobenzamides

-

Materials: this compound, oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM), substituted aniline, triethylamine.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.5 eq) at 0°C and stir at room temperature for 2 hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in anhydrous DCM and add the substituted aniline (1.0 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Medicinal Chemistry: Kinase Inhibitor Scaffolding

The rigid and substituted phenyl ring of this compound makes it an attractive scaffold for the design of kinase inhibitors.[5] The dichlorophenyl moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, a strategy employed in known kinase inhibitors.[6]

Proposed Research:

-

Scaffold Elaboration: Utilize the carboxylic acid and cyano groups as handles for further chemical modifications to build molecules that can interact with the hinge region and other key residues of kinase active sites.

-

Target-Based Screening: Screen a library of derivatives against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src).

-

Molecular Modeling: Employ computational docking studies to predict the binding modes of the synthesized compounds and guide the design of more potent and selective inhibitors.

| Kinase Inhibitor Scaffold Feature | Corresponding Feature in this compound |

| Rigid Core | Dichlorinated phenyl ring |

| Hydrophobic Interactions | Dichloro substituents |

| Hydrogen Bond Acceptors/Donors | Carboxylic acid and cyano groups |

Agrochemicals: Herbicide and Fungicide Development

Halogenated benzoic acids and their derivatives are known to possess herbicidal and fungicidal properties.[6] The related compound, 2,6-dichlorobenzamide, is a known herbicide.[7] The toxicity of 2,6-dichloro-1,4-benzoquinone towards cyanobacteria suggests a potential for broad-spectrum antimicrobial activity.[3]

Proposed Research:

-

Synthesis of Ester and Amide Derivatives: Convert the carboxylic acid to a series of esters and amides to modulate lipophilicity and bioavailability.

-

Herbicidal Activity Screening: Evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds against a panel of monocot and dicot weeds.

-

Antifungal and Antibacterial Screening: Test the derivatives for their inhibitory activity against a range of plant pathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) can be determined using standard microdilution methods.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Materials: Synthesized compounds, bacterial/fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi), 96-well microplates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of each compound in the growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Chemical Biology: Development of Chemical Probes

The reactivity of the functional groups on this compound allows for its incorporation into more complex molecules that can be used as chemical probes to study biological processes.[8]

Proposed Research:

-

Bioisosteric Replacement: The cyano and carboxylic acid groups can be replaced with other functional groups (bioisosteres) to fine-tune the physicochemical properties and biological activity of the resulting molecules.[9] For example, the carboxylic acid could be replaced with a tetrazole to potentially improve metabolic stability.

-

Fluorescent Labeling: The carboxylic acid can be coupled to a fluorescent dye to create probes for imaging studies.

-

Affinity-Based Probes: The molecule can be functionalized with a reactive group (e.g., an electrophile) to create covalent inhibitors or affinity-based probes for target identification.

References

- 1. ijrpc.com [ijrpc.com]

- 2. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Navigating the Safety and Toxicity Profile of 2,6-Dichloro-4-cyanobenzoic acid: A Technical Guide

Executive Summary

2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with emerging applications in chemical synthesis. As with any novel compound, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the available safety data for this compound.

To address the need for a robust understanding of potential toxicological evaluation, this document also furnishes detailed, representative experimental protocols for core toxicity studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). Furthermore, a summary of toxicological data for structurally related compounds is provided to offer context and potential insights, with the explicit caveat that these are not direct data for this compound. This guide concludes with a logical workflow for a comprehensive chemical safety assessment, illustrating the typical progression from initial screening to risk characterization.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary routes of exposure are oral, dermal, and inhalation. The GHS classification and associated hazard statements are summarized below.

| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements:

Safe handling of this compound requires adherence to the following precautionary measures, as stipulated in safety data sheets:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Standardized Experimental Protocols for Toxicological Assessment

In the absence of specific studies for this compound, this section details the standard methodologies that would be employed to determine its toxicological profile.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

-

Objective: To determine the acute oral toxicity of a substance, providing information on health hazards likely to arise from a single, short-term oral exposure.

-

Test Animals: Typically, a rodent species such as rats (nulliparous, non-pregnant females are often preferred).

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The vehicle should be inert (e.g., water, corn oil). The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for rodents).

-

Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next dosing step (a lower or higher fixed dose level).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

-

Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

-

Objective: To determine the acute toxicity of a substance when applied to the skin.

-

Test Animals: Rodents (e.g., rats, rabbits) are commonly used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observations: Similar to the oral toxicity study, animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

-

Pathology: All animals undergo a gross necropsy at the end of the observation period.

In Vitro Bacterial Reverse Mutation Test (Ames Test - Representative Protocol based on OECD 471)

-

Objective: To detect gene mutations induced by the test substance. The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

-

Methodology:

-

Strains: A set of bacterial strains with known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the respective amino acid.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plate Incorporation Method: The test substance, bacteria, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

-

Workflow for Chemical Toxicity Assessment

The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical compound like this compound.

References

Stability and Storage of 2,6-Dichloro-4-cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dichloro-4-cyanobenzoic acid. The information presented herein is compiled from available data on structurally related compounds and general principles of chemical stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work.

Chemical Stability Profile

This compound is a substituted aromatic carboxylic acid. Its stability is influenced by the presence of the carboxylic acid, cyano, and chloro functional groups on the benzene ring. While specific stability data for this compound is limited in publicly available literature, its reactivity can be inferred from the behavior of similar molecules such as 2,6-dichlorobenzoic acid and 4-cyanobenzoic acid.

Based on the analysis of related compounds, this compound is expected to be stable under normal ambient conditions.[1] However, certain environmental factors can promote its degradation.

Key Factors Influencing Stability:

-

pH: The carboxylic acid group can react with bases. In alkaline conditions, it will deprotonate to form a carboxylate salt. The cyano group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to an amide or carboxylic acid.

-

Oxidizing Agents: Strong oxidizing agents can react with the aromatic ring and the cyano group.

-

Light: While no specific photostability studies were found for this compound, aromatic compounds, in general, can be susceptible to photodegradation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to involve hydrolysis of the cyano group and reactions of the carboxylic acid functionality. Under harsh conditions, reactions involving the aromatic ring could also occur.

A plausible degradation pathway involves the hydrolysis of the cyano group to form 2,6-dichloro-1,4-benzenedicarboxylic acid. This reaction can be catalyzed by strong acids or bases.

Caption: Plausible hydrolytic degradation pathway.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage and handling procedures. The following recommendations are based on best practices for storing substituted benzoic acids.

| Parameter | Recommended Condition |

| Temperature | Store in a cool, dry place. Avoid exposure to excessive heat. |

| Humidity | Store in a dry environment. The use of desiccants is recommended if stored in a humid environment. |

| Light | Store in a tightly sealed, opaque container to protect from light. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |

| Container | Use a tightly closed container made of a non-reactive material (e.g., glass). |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2][3] |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following general experimental protocols for forced degradation studies can be adapted. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation Study Workflow

Caption: General workflow for forced degradation studies.

Methodologies for Key Experiments

3.2.1. Hydrolytic Stability

-

Objective: To assess the stability of the compound in acidic and basic conditions.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For acidic hydrolysis, add hydrochloric acid to a final concentration of 0.1 M.

-

For basic hydrolysis, add sodium hydroxide to a final concentration of 0.1 M.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

3.2.2. Oxidative Stability

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound.

-

Add hydrogen peroxide to a final concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

Collect samples at various time intervals.

-

Analyze the samples using an appropriate analytical method.

-

3.2.3. Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Protocol:

-

Expose a solid sample or a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and UV light.

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples.

-

Conclusion

References

Spectroscopic and Structural Elucidation of 2,6-Dichloro-4-cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-4-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it outlines detailed experimental protocols for obtaining such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental data for this specific compound, predicted values based on established spectroscopic principles and data from analogous structures are also included to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

The proton NMR spectrum of this compound is characterized by a single signal for the two equivalent aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.23[1] | Singlet | 2H | Ar-H |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR):

Disclaimer: Experimental ¹³C NMR data for this compound was not found in the available literature. The following chemical shifts are predicted based on the analysis of similar substituted benzoic acids.

Due to the molecule's symmetry, five distinct signals are expected in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C =O | The carboxylic acid carbon is typically found in this downfield region. |

| ~140 | C -COOH | The aromatic carbon attached to the carboxylic acid group is deshielded. |

| ~138 | C -Cl | The aromatic carbons attached to the chlorine atoms are deshielded by the electronegative halogen. |

| ~132 | C H | The aromatic carbons bearing hydrogen atoms. |

| ~118 | C -CN | The carbon of the cyano group. |

| ~115 | C ≡N | The quaternary aromatic carbon attached to the cyano group. |

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for this compound was not found. The following table lists the predicted characteristic absorption bands based on its functional groups.

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (from COOH, hydrogen-bonded) |

| 2230-2210 | Medium | C≡N stretch |

| 1710-1680 | Strong | C=O stretch (from COOH) |

| 1600-1450 | Medium to Weak | C=C aromatic ring stretches |

| 1320-1210 | Medium | C-O stretch (from COOH) |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Molecular Ion Peaks:

The following table lists the predicted mass-to-charge ratios (m/z) for common adducts of this compound (Molecular Weight: 216.02 g/mol ).

| Adduct | Predicted m/z |

| [M-H]⁻ | 213.94681 |

| [M+H]⁺ | 215.96137 |

| [M+Na]⁺ | 237.94331 |

| [M+K]⁺ | 253.91725 |

Plausible Fragmentation Pattern (Electron Ionization - EI):

A primary fragmentation pathway would involve the loss of the hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small, representative amount of the solid this compound onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Instrument Parameters:

-

Ionization Mode: ESI, both positive and negative ion modes should be run to determine the best ionization.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimize for efficient desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and any common adducts.

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

If fragmentation is induced (e.g., by in-source CID), analyze the fragment ions to deduce the molecular structure.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: Data integration for structure confirmation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-cyanobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,6-dichloro-4-cyanobenzoic acid, a valuable building block in the agrochemical and pharmaceutical sectors.[1] The described method is a direct, one-step hydrolysis of its corresponding methyl ester, Methyl 2,6-dichloro-4-cyanobenzoate. The protocol includes information on safety precautions, required materials, step-by-step experimental procedures, and expected outcomes.

Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents. The synthesis of this compound and its precursors involves hazardous materials.

-

Hazard Summary: The target compound and related chemicals are considered hazardous. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] They are also harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.[3]

-

Handling: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors. Ensure adequate ventilation.[2] Wash hands and any exposed skin thoroughly after handling.[2]

Synthesis Pathway

The described protocol involves the hydrolysis of the methyl ester precursor, Methyl 2,6-dichloro-4-cyanobenzoate, to yield the final carboxylic acid product. This reaction is facilitated by lithium iodide in a pyridine solvent under reflux conditions.[4]

Reaction Scheme: Methyl 2,6-dichloro-4-cyanobenzoate → this compound

Experimental Protocol

This protocol is adapted from a known synthetic method.[4]

3.1 Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 2,6-dichloro-4-cyanobenzoate | Not specified | C₉H₅Cl₂NO₂ | 230.05 |

| This compound (Product) | 1258298-05-3 | C₈H₃Cl₂NO₂ | 216.02 |

| Anhydrous Lithium Iodide (LiI) | 10313-24-3 | LiI | 133.85 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| 2N Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

3.2 Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper or pH meter

-

Ice bath

3.3 Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, suspend Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).[4]

-

Add Reagent: To the suspension, add anhydrous lithium iodide (1000 mg, 8 mmol).[4]

-

Reflux: Heat the reaction mixture to reflux with stirring for 1 hour.[4]

-

Solvent Removal: After 1 hour, cool the mixture and remove the pyridine under reduced pressure using a rotary evaporator.[4]

-

Acidification and Precipitation: Place the flask containing the residue in an ice bath to cool. Acidify the residue to a pH of 2-3 by slowly adding 2N hydrochloric acid.[4] A solid precipitate should form.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water.[4]

-

Drying: Dry the collected solid to afford the final product, this compound.[4]

Data Presentation and Expected Results

The following table summarizes the quantitative parameters and expected results for the synthesis.

| Parameter | Value |

| Starting Material Mass | 620 mg |

| Anhydrous Lithium Iodide Mass | 1000 mg |

| Pyridine Volume | 5 mL |

| Reflux Time | 1 hour |

| Expected Product Yield | 380 mg |

| Theoretical Yield Percentage | ~86% |

| Product Appearance | Light brown solid |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.23 (s, 2H) |

Table based on experimental data from source[4].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 2,6-Dichloro-4-cyanobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory synthesis of 2,6-dichloro-4-cyanobenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is a two-step process commencing with the preparation of the intermediate, methyl 2,6-dichloro-4-cyanobenzoate, followed by its hydrolysis to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid derivative. The presence of two chlorine atoms ortho to the carboxylic acid group, along with a para-cyano group, imparts unique electronic and steric properties to the molecule. These features make it a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. The protocols detailed herein describe a reliable and reproducible method for the laboratory-scale preparation of this compound.

Synthesis Pathway Overview

The synthesis of this compound is presented as a two-step sequence. The first step involves the synthesis of the methyl ester intermediate, methyl 2,6-dichloro-4-cyanobenzoate. A plausible and common route to such an intermediate, in the absence of a direct precursor, involves the oxidation of a methyl group on a suitable precursor like 2,6-dichloro-4-methylbenzonitrile to the corresponding carboxylic acid, followed by esterification. The second step is the hydrolysis of the synthesized methyl ester to the desired this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dichloro-4-cyanobenzoate (Intermediate)

This protocol describes a general method for the esterification of a carboxylic acid to its methyl ester, a common procedure in organic synthesis. For the synthesis of methyl 2,6-dichloro-4-cyanobenzoate, a suitable starting material would be this compound itself, or a precursor that can be converted to it. The following is a general Fischer esterification protocol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents).

-

With caution and while stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 2,6-dichloro-4-cyanobenzoate.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol details the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate to the final product.

Materials:

-

Methyl 2,6-dichloro-4-cyanobenzoate (from Step 1)

-

Pyridine

-

Anhydrous lithium iodide

-

2N Hydrochloric acid

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL) in a round-bottom flask.[1]

-

Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.[1]

-

Heat the reaction mixture to reflux and stir for 1 hour.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the pyridine.[1]

-

Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.[1]

-

A solid will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

-

Wash the solid with deionized water.[1]

-

Dry the solid to afford this compound as a light brown solid (380 mg, 86% yield).[1]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties and Yield of this compound

| Property | Value |

| Molecular Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.02 g/mol |

| Appearance | Light brown solid[1] |

| Yield | 86%[1] |

| CAS Number | 1258298-05-3[1] |

Table 2: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.23 (s, 2H)[1] |

| Melting Point | Not available in the provided search results. |

| ¹³C NMR | Not available in the provided search results. |

| IR Spectroscopy | Not available in the provided search results. |

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The provided application notes and protocols offer a detailed and practical guide for the laboratory preparation of this compound. By following the outlined two-step synthesis involving an initial esterification followed by hydrolysis, researchers can reliably obtain this valuable compound for their research and development activities in the pharmaceutical and agrochemical sectors. The inclusion of quantitative data and a clear workflow diagram aims to facilitate the successful implementation of this synthetic procedure.

References

reaction mechanism for 2,6-Dichloro-4-cyanobenzoic acid synthesis

Application Notes: Synthesis of 2,6-Dichloro-4-cyanobenzoic Acid

Introduction

This compound is a halogenated aromatic compound featuring carboxylic acid, cyano, and chloro functional groups. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. For instance, its derivatives have been explored in the creation of novel amide compounds with potential biological activity.[1] Understanding the synthetic routes to this compound is crucial for researchers in medicinal chemistry and material science.

This document outlines two primary synthetic pathways for obtaining this compound:

-

Route A: Nucleophilic demethylation of a methyl ester precursor, Methyl 2,6-dichloro-4-cyanobenzoate.

-

Route B: A proposed Sandmeyer reaction starting from 4-Amino-2,6-dichlorobenzoic acid.

Each route offers distinct advantages and involves different mechanistic pathways, which are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Key Synthetic Pathways

Two principal reaction mechanisms are described for the synthesis of this compound. The first is a well-documented nucleophilic demethylation, and the second is a classic Sandmeyer reaction, a versatile method for the transformation of aromatic amines.

Route A: Nucleophilic Demethylation of Methyl 2,6-dichloro-4-cyanobenzoate

This method involves the cleavage of the methyl ester group from Methyl 2,6-dichloro-4-cyanobenzoate. While typical ester hydrolysis (saponification) proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, the significant steric hindrance from the two ortho chlorine atoms makes the carbonyl carbon less accessible to nucleophilic attack.[1] An alternative pathway, bimolecular alkyl-oxygen cleavage (BAl2), which involves an SN2 attack on the methyl group, can become competitive.[1] A highly effective method for cleaving such sterically hindered methyl esters is the use of a soft nucleophile like the iodide ion in a polar aprotic solvent.

The reaction mechanism involves an SN2 attack by the iodide ion on the methyl group of the ester. This process is favored for methyl esters and is efficient in displacing the carboxylate as a leaving group. The resulting carboxylate salt is then protonated during acidic workup to yield the final carboxylic acid.

Caption: SN2 mechanism for demethylation of a hindered methyl ester.

Route B: Sandmeyer Reaction of 4-Amino-2,6-dichlorobenzoic acid

The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a variety of functional groups via a diazonium salt intermediate.[2][3] This route would begin with the diazotization of 4-Amino-2,6-dichlorobenzoic acid using sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form a reactive diazonium salt.[4] This intermediate is then treated with a copper(I) cyanide catalyst.

The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3] It is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to transfer the cyanide group and regenerate the copper(I) catalyst.[2]

Caption: Workflow for the Sandmeyer synthesis route.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Demethylation

This protocol is adapted from a documented procedure for the synthesis of this compound from its methyl ester.[5]

Materials:

-

Methyl 2,6-dichloro-4-cyanobenzoate

-

Anhydrous lithium iodide (LiI)

-

Pyridine

-

2N Hydrochloric acid (HCl)

-

Water

Procedure:

-

Suspend Methyl 2,6-dichloro-4-cyanobenzoate (1.0 eq) in pyridine (approx. 8 mL per gram of ester).

-

Add anhydrous lithium iodide (approx. 3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

After 1 hour, cool the mixture and concentrate it under reduced pressure to remove the pyridine.

-

Cool the resulting residue in an ice bath.

-

Acidify the residue to a pH of 2-3 by the slow addition of 2N hydrochloric acid.

-

A solid will precipitate. Collect the solid by filtration.

-

Wash the collected solid with water and dry it thoroughly to afford the final product.

Protocol B: Proposed Synthesis via Sandmeyer Reaction

This is a representative protocol based on the general principles of the Sandmeyer reaction.[3][4] Optimization may be required.

Materials:

-

4-Amino-2,6-dichlorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) - Caution: Extremely toxic

-

Water, Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-Amino-2,6-dichlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture and acidify with concentrated HCl to protonate the carboxylic acid and decompose any excess cyanide. (Perform in a well-ventilated fume hood).

-

The product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

-

Data Presentation